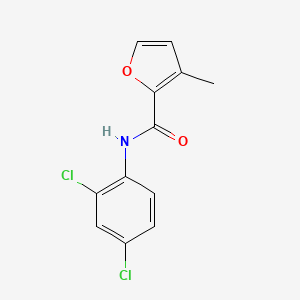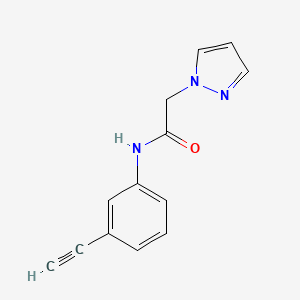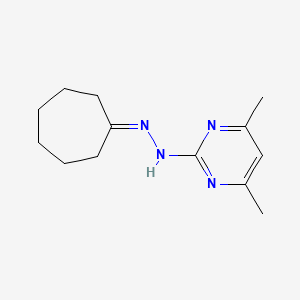
2-(2-methylindol-1-yl)-N-(1-methylpyrazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methylindol-1-yl)-N-(1-methylpyrazol-4-yl)acetamide, commonly known as MIPA, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects certain biochemical and physiological processes. In
作用机制
The mechanism of action of MIPA involves its ability to inhibit the activity of certain enzymes. Specifically, MIPA has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting the activity of HDACs, MIPA can affect the expression of genes that are involved in various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MIPA are related to its mechanism of action. By inhibiting the activity of HDACs, MIPA can affect the expression of genes that are involved in cell growth, differentiation, and apoptosis. Additionally, MIPA has been found to affect the expression of genes that are involved in inflammation and oxidative stress.
实验室实验的优点和局限性
One advantage of using MIPA in lab experiments is its specificity for HDACs. This specificity allows researchers to study the effects of HDAC inhibition on various physiological processes. Additionally, MIPA has been found to have low toxicity in vitro and in vivo, which makes it a promising candidate for further study.
One limitation of using MIPA in lab experiments is its limited solubility in water. This can make it difficult to administer MIPA to cells or animals in a controlled manner. Additionally, the effects of MIPA on physiological processes may be complex and difficult to interpret, which can make it challenging to draw clear conclusions from experiments.
未来方向
There are several future directions for research on MIPA. One direction is to further investigate its potential as a therapeutic agent in the treatment of cancer and neurodegenerative diseases. Additionally, researchers can study the effects of MIPA on other physiological processes, such as metabolism and immune function. Finally, researchers can explore the use of MIPA in combination with other drugs or therapies to enhance its efficacy.
合成方法
The synthesis of MIPA has been achieved using various methods. One such method involves the reaction of 2-methylindole with 1-methyl-4-pyrazolecarboxylic acid, followed by the addition of acetic anhydride and triethylamine. This reaction results in the formation of MIPA as a white solid with a melting point of 160-162°C.
科学研究应用
MIPA has been studied for its potential applications in scientific research. One such application is in the study of cancer. MIPA has been found to inhibit the growth of cancer cells in vitro, and has shown promising results in animal models of cancer. Additionally, MIPA has been studied for its potential use as a therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer's disease.
属性
IUPAC Name |
2-(2-methylindol-1-yl)-N-(1-methylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-11-7-12-5-3-4-6-14(12)19(11)10-15(20)17-13-8-16-18(2)9-13/h3-9H,10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIKHNVONDUMHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CC(=O)NC3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylindol-1-yl)-N-(1-methylpyrazol-4-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide](/img/structure/B7539585.png)






![N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B7539626.png)

![N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide](/img/structure/B7539654.png)



